molecular formula C8H16O2 B2385633 (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol CAS No. 2248220-52-0

(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol

Cat. No. B2385633
CAS RN: 2248220-52-0
M. Wt: 144.214
InChI Key: RDRGCSRVSHNNSB-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol” is a chemical compound that belongs to the class of organic compounds known as tetrahydrofurans. Tetrahydrofurans are compounds containing a five-membered ring where one carbon atom is replaced by an oxygen atom .


Molecular Structure Analysis

The molecular structure of “(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol” would consist of a five-membered ring (oxolane or tetrahydrofuran) attached to a three-carbon chain (propan-1-ol), with a methyl group attached to the second carbon of the chain . The “(2R)” indicates the configuration of the chiral center at the 2-position of the chain.


Chemical Reactions Analysis

The chemical reactions of “(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol” would likely involve the alcohol group (propan-1-ol part) and the ether group (oxolane part). The alcohol group could undergo reactions such as oxidation, esterification, and substitution, while the ether group could undergo reactions such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol” would depend on its molecular structure. As an alcohol, it would be expected to form hydrogen bonds, which could influence properties such as solubility and boiling point .

properties

IUPAC Name

(2R)-2-methyl-3-(oxolan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRGCSRVSHNNSB-GVHYBUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.